N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide
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Overview
Description
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3-fluorophenyl group
Scientific Research Applications
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 4-chlorophenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the 3-fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Pentanamide Moiety: The final step involves the acylation of the piperazine derivative with pentanoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups or replace existing ones.
Mechanism of Action
The mechanism of action of N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide involves its interaction with specific molecular targets. The piperazine ring and the aromatic substituents allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide
- N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide
Uniqueness
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3S/c1-2-3-4-21(27)24-17-7-10-20(19(23)15-17)25-11-13-26(14-12-25)30(28,29)18-8-5-16(22)6-9-18/h5-10,15H,2-4,11-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLZDBUQNXIIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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